molecular formula C12H10ClF3N2OS B2554275 [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318239-52-0

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2554275
CAS No.: 318239-52-0
M. Wt: 322.73
InChI Key: MAMSGTAPEXYENG-UHFFFAOYSA-N
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Description

[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 318239-52-0) is a synthetic pyrazole derivative supplied for advanced chemical and pharmacological research. The compound features a chlorophenylsulfanyl moiety and a trifluoromethyl group on its pyrazole core, a scaffold widely recognized for its significant and diverse pharmacological activities . Pyrazole derivatives are extensively investigated in medicinal chemistry as core structures for developing new therapeutic agents due to their broad applicability across multiple disease targets . This specific compound is of particular interest in early-stage drug discovery for the synthesis of novel bioactive molecules. Its structure aligns with those studied for potential applications as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents, among others . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability, making it a valuable building block in optimizing lead compounds . The synthesis of such derivatives commonly involves cyclocondensation reactions of hydrazines with 1,3-dicarbonyl systems or their analogues, a fundamental and versatile method in heterocyclic chemistry . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSGTAPEXYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, also referred to by its IUPAC name, exhibits significant biological activity, making it a subject of interest in pharmacological research. This article synthesizes findings from various studies regarding its biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities.

  • IUPAC Name : 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C12H8ClF3N2OS
  • CAS Number : 321533-70-4
  • Melting Point : 93 - 95 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, compounds structurally related to pyrazoles have shown inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been documented. For example, a related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the pyrazole structure have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Hamid et al. (2020)Pyrazole DerivativesAntibacterialEffective against E. coli and S. aureus at 40 µg/mL
Selvam et al. (2014)Pyrazole DerivativesAnti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Iqbal et al. (2020)Various PyrazolesAnticancerSignificant cytotoxicity against breast cancer cell lines

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cytokine Modulation : It appears to modulate the release of cytokines, thereby reducing inflammation.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazole, including those similar to [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, showed effective inhibition against various bacterial strains. The introduction of trifluoromethyl and chlorophenyl groups enhances their lipophilicity and biological activity, making them promising candidates for antibiotic development .

2. Anti-inflammatory Properties
Pyrazole derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may lead to potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs .

3. Central Nervous System Disorders
The modulation of neurotransmitter receptors is crucial for developing treatments for CNS disorders. Compounds like this compound may act as allosteric modulators at nicotinic acetylcholine receptors, offering a novel approach for treating conditions such as Alzheimer's disease and schizophrenia .

Agrochemical Applications

1. Herbicidal Activity
The structural features of this compound suggest potential use as an herbicide. Its ability to inhibit specific enzymatic pathways in plants can be exploited for developing selective herbicides that target weed species while minimizing damage to crops .

2. Insecticidal Properties
Research has indicated that similar pyrazole compounds possess insecticidal activity against various pests. The incorporation of the chlorophenyl sulfanyl group enhances the compound's efficacy by disrupting insect physiological processes, making it a candidate for agricultural pest control formulations .

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its reactivity can facilitate the formation of novel polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

2. Photovoltaic Materials
Recent studies have explored the use of pyrazole derivatives in organic photovoltaic cells due to their electronic properties. The incorporation of such compounds can enhance charge transport and stability in solar cell materials, leading to improved efficiency in energy conversion .

Case Studies and Research Findings

Study Findings Application
Study on Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteriaMedicinal Chemistry
Research on Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokinesTherapeutics for inflammatory diseases
Investigation into Herbicidal PropertiesIdentified selective inhibition of weed growthAgrochemicals
Development of Photovoltaic MaterialsEnhanced efficiency in organic solar cellsMaterials Science

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Physicochemical Properties

Compound Name / ID Substituents (Pyrazole Positions) Melting Point (°C) Key Application
Target Compound 1-Me, 3-CF₃, 4-CH₂OH, 5-S-PhCl Not reported Research chemical
2-((4-Bromobenzyl)thio)-1,3,4-oxadiazole 1-Me, 3-CF₃, 5-S-BnBr 113–114 Antimicrobial
ADAMTS-5 Inhibitor 1-Me, 3-CF₃, 5-S-BnCl Not reported Enzyme inhibition
Pyroxasulfone 1-Me, 3-CF₃, 5-OCHF₂ Not reported Herbicide

Table 2: Antibacterial Activity of Selected Analogs ()

Compound Substituents (R1, R2) EC₅₀ (µg/mL) vs. Xoo
7c R1 = Ph, R2 = -CF₃ (position 5) 11.22
8a R1 = Me, R2 = -CF₃ (position 3) >50

Q & A

Basic Question: What are the recommended synthetic routes for [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol to ensure high purity?

Answer:
The synthesis typically involves regioselective functionalization of the pyrazole core. A multi-step approach is recommended:

  • Step 1: Prepare the pyrazole backbone via cyclocondensation of β-keto esters or hydrazine derivatives with substituted aldehydes. For example, trifluoromethyl groups can be introduced using trifluoromethylation reagents like TMSCF₃ under Pd catalysis .
  • Step 2: Introduce the 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution (SNAr) using 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Methanol group installation at the 4-position can be achieved through reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .
    Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic Question: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:
Use the SHELX software suite for refinement:

  • Data Processing: Integrate diffraction data with SHELXS to solve the phase problem via direct methods .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Constrain the methanol hydroxyl group using DFIX and DANG instructions to stabilize geometry .
  • Validation: Check for outliers using the Coot molecular graphics tool and validate hydrogen-bonding networks with PLATON .
    Note: High-resolution data (≤1.0 Å) is critical to resolve trifluoromethyl disorder, common in such structures .

Advanced Question: How can Multiwfn and NCI analysis elucidate noncovalent interactions influencing molecular stability?

Answer:
Methodology:

  • Electron Localization Function (ELF): Use Multiwfn to calculate ELF isosurfaces, identifying regions of electron localization (e.g., lone pairs on sulfur or fluorine) .
  • Noncovalent Interaction (NCI) Analysis: Generate reduced density gradient (RDG) plots to visualize weak interactions (van der Waals, hydrogen bonds). For example, the sulfanyl group’s S···π interactions with the chlorophenyl ring can be quantified .
  • Topological Analysis: Compute bond critical points (BCPs) for hydrogen bonds (e.g., O–H···N) using Bader’s Quantum Theory of Atoms in Molecules (QTAIM) .

Advanced Question: What strategies resolve contradictions in reported COX-2 inhibition data for pyrazole derivatives?

Answer:
Root Causes of Discrepancies:

  • Assay Variability: Differences in enzyme sources (human recombinant vs. murine COX-2) or substrate concentrations .
  • Solubility Issues: Poor aqueous solubility of trifluoromethyl groups may lead to false negatives. Use DMSO controls (<1% v/v) to mitigate .
    Optimization:
  • Structure-Activity Relationship (SAR): Introduce polar substituents (e.g., sulfonamide) at the 1-position to enhance solubility without altering potency .
  • Docking Studies: Use AutoDock Vina to validate binding modes in the COX-2 active site, focusing on key residues (e.g., Arg513, Tyr355) .

Advanced Question: How to design experiments to minimize organic degradation during prolonged biological assays?

Answer:
Experimental Adjustments:

  • Temperature Control: Store samples at 4°C during assays to slow hydrolysis/oxidation. For multi-day studies, use cryoprotectants (e.g., glycerol) and freeze-thaw cycles .
  • Matrix Stabilization: Add antioxidants (e.g., 0.1% BHT) to aqueous buffers to preserve the methanol group’s integrity .
  • Real-Time Monitoring: Employ LC-MS at intervals to track degradation products (e.g., oxidation to ketone derivatives) .

Advanced Question: What statistical approaches address limited sample sizes in structure-activity studies?

Answer:

  • Bootstrapping: Resample datasets (n ≥ 30 iterations) to estimate confidence intervals for IC₅₀ values .
  • Bayesian Hierarchical Modeling: Pool data across studies to account for inter-lab variability while preserving compound-specific trends .
  • QSAR Validation: Use leave-one-out cross-validation to assess model robustness when n < 50 .

Advanced Question: How to confirm sulfanyl group orientation and hydrogen-bonding networks in solution?

Answer:

  • NMR Analysis: Use NOESY to detect spatial proximity between sulfanyl protons and aromatic protons of the chlorophenyl ring .
  • X-ray Crystallography: Refine occupancy ratios for sulfanyl rotamers and validate hydrogen bonds (e.g., O–H···O=S) with SHELXL .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level and compare experimental/theoretical bond lengths (<0.02 Å deviation) .

Advanced Question: What challenges arise in regioselective functionalization of the pyrazole core?

Answer:
Key Challenges:

  • Steric Hindrance: The trifluoromethyl group at the 3-position directs electrophilic substitution to the 5-position. Use bulky bases (e.g., LDA) to enhance regiocontrol .
  • Competing Reactivity: The sulfanyl group may oxidize during reactions. Protect it as a thioether (e.g., using BnCl) prior to functionalization .
    Solution: Employ directing groups (e.g., pyridyl) or transition-metal catalysis (Pd, Cu) for selective C–H activation .

Advanced Question: How to optimize enzymatic assays for evaluating carbonic anhydrase inhibition?

Answer:
Protocol:

  • Enzyme Source: Use human CA isoforms (e.g., CA II, IX) expressed in E. coli for consistency .
  • Substrate: 4-Nitrophenyl acetate (10 mM in Tris buffer, pH 7.4). Monitor hydrolysis at 405 nm .
  • Inhibitor Pre-incubation: Incubate compound with enzyme (15 min, 25°C) before adding substrate to ensure binding equilibrium .
    Data Normalization: Correct for solvent effects by comparing to acetazolamide controls .

Advanced Question: How to analyze π-π stacking interactions between the chlorophenyl and pyrazole rings?

Answer:
Computational Workflow:

Geometry Optimization: Use Gaussian16 at the M06-2X/def2-TZVP level .

Energy Decomposition: Perform symmetry-adapted perturbation theory (SAPT) to quantify dispersion (π-π) vs. electrostatic contributions .

Crystal Packing Analysis: Identify centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<20°) using Mercury .

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